2,2-Difluoro-1-(4-methylphenyl)ethanone

Lipophilicity Drug Design ADME

2,2-Difluoro-1-(4-methylphenyl)ethanone (CAS 704-36-9, molecular formula C₉H₈F₂O, MW 170.16) is an α,α-difluoromethyl ketone (DFMK) belonging to the fluorinated acetophenone class. It bears a para-methyl substituent on the phenyl ring and a CHF₂ group adjacent to the carbonyl, combining the electronic features of the CF₂H moiety—lipophilicity, hydrogen-bond donor/acceptor capacity—with a synthetically addressable p-tolyl scaffold.

Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
CAS No. 704-36-9
Cat. No. B1616069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-(4-methylphenyl)ethanone
CAS704-36-9
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(F)F
InChIInChI=1S/C9H8F2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3
InChIKeyRKOAJRSRPAQUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-1-(4-methylphenyl)ethanone (CAS 704-36-9) Procurement Baseline: Class, Properties, and Differentiation Context


2,2-Difluoro-1-(4-methylphenyl)ethanone (CAS 704-36-9, molecular formula C₉H₈F₂O, MW 170.16) is an α,α-difluoromethyl ketone (DFMK) belonging to the fluorinated acetophenone class. It bears a para-methyl substituent on the phenyl ring and a CHF₂ group adjacent to the carbonyl, combining the electronic features of the CF₂H moiety—lipophilicity, hydrogen-bond donor/acceptor capacity—with a synthetically addressable p-tolyl scaffold . Its recorded physicochemical profile includes a boiling point of 223.3 °C at 760 mmHg, density of 1.145 g/cm³, a calculated LogP of 2.44, and a topological polar surface area of 17.07 Ų . The compound has been registered as NSC142248 in the NCI screening repository, reflecting historical interest in its biological screening potential .

Why 2,2-Difluoro-1-(4-methylphenyl)ethanone Cannot Be Generically Substituted: Fluorination Pattern, Electronic Profile, and Synthetic Utility


Generic interchange among acetophenone derivatives—whether non-fluorinated (1-(4-methylphenyl)ethanone), mono-fluorinated, or trifluoromethyl-substituted—is precluded by fundamentally divergent physicochemical and biochemical behaviour. The α,α-difluoro substitution in 2,2-difluoro-1-(4-methylphenyl)ethanone imparts an intermediate LogP of 2.44, positioned between the non-fluorinated parent (LogP ≈ 2.10) and the trifluoromethyl analog (LogP ≈ 2.74), thereby modulating membrane permeability and non-specific binding in a manner neither extreme can replicate [1]. Critically, the CHF₂ group functions as a dual hydrogen-bond donor and acceptor—a property entirely absent from the CF₃ group, which behaves solely as a weak H-bond acceptor—altering molecular recognition at protein binding sites [2]. Furthermore, the electrophilicity of the α,α-difluoroketone carbonyl and its propensity for reversible hydrate formation differ substantially from both non-fluorinated and trifluoromethyl congeners, affecting inhibitor kinetics, metabolic stability, and enantioselective reduction outcomes [3][4]. Substituting the 4-methylphenyl ring with an unsubstituted phenyl group eliminates the steric and electronic contributions of the para-methyl group, which influence both reactivity at the carbonyl and binding interactions in biological contexts [5].

2,2-Difluoro-1-(4-methylphenyl)ethanone (CAS 704-36-9): Quantitative Evidence for Differentiated Selection vs. Closest Analogs


LogP Modulation: Intermediate Lipophilicity Between Non-Fluorinated and Trifluoromethyl Analogues

The experimental/calculated LogP of 2,2-difluoro-1-(4-methylphenyl)ethanone is 2.44, falling between the non-fluorinated parent 1-(4-methylphenyl)ethanone (LogP = 2.10) and the trifluoromethyl analog 2,2,2-trifluoro-1-(4-methylphenyl)ethanone (LogP = 2.74). This intermediate value represents a ΔLogP of +0.34 over the non-fluorinated parent and −0.30 relative to the trifluoromethyl analog, providing a distinct lipophilicity window relevant for balancing membrane permeability and aqueous solubility [1].

Lipophilicity Drug Design ADME

Enantioselective Reduction: Superior Enantiomeric Excess of Difluoromethyl vs. Trifluoromethyl Ketones with Alpine-Borane

In a direct comparative study of asymmetric reduction, the unsubstituted 2,2-difluoroacetophenone was reduced with (−)-B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) to produce the R-alcohol in 97% enantiomeric excess (ee). By contrast, the corresponding trifluoromethyl ketone (2,2,2-trifluoroacetophenone) under identical conditions reached only 90% conversion after 45 days and gave the R-alcohol in merely 32% ee. The difluoromethyl ketones thus offer a unique combination of synthetically useful reaction rates and high stereoselectivity that trifluoromethyl and monofluoromethyl ketones do not replicate [1]. Although this study used the unsubstituted phenyl analog, the electronic argument governing the stereochemical outcome—the balance of steric and electronic effects of α-fluorination—is class-transferable to the 4-methylphenyl-substituted target compound.

Asymmetric Synthesis Chiral Alcohols Reduction

Resistance-Breaking Acetylcholinesterase Inhibition: DFMKs Retain Potency Against G119S Mutant Where Trifluoromethyl Ketones Fail

In a systematic comparison of α-fluorinated methyl ketones against Anopheles gambiae acetylcholinesterase (AgAChE), trifluoromethyl ketones (TFMKs) exhibited potent inhibition of wild-type (WT) enzyme (IC₅₀ = 1–100 nM) but only weak activity against the carbamate-insensitive G119S resistant mutant. In contrast, difluoromethyl ketone (DFMK) inhibitors 9c and 9g displayed single-digit nanomolar potency against WT AgAChE, and 9g additionally showed excellent potency against G119S AgAChE, with a measured IC₅₀ of 25.1 ± 1.2 nM after 23 h incubation. The slow, tight-binding inhibition of the G119S mutant is attributed to the balanced steric size and electrophilicity of the CHF₂ moiety, a feature unique to DFMKs within the fluoroketone series [1]. This class-level property is integral to the 2,2-difluoro-1-(4-methylphenyl)ethanone scaffold.

Insecticide Discovery Resistance Breaking Acetylcholinesterase

Dual Hydrogen-Bond Donor/Acceptor Capacity: A Unique Molecular Recognition Feature of the CHF₂ Group Absent in CF₃ Analogs

Analysis of hydrogen-bonding properties has revealed that difluoromethyl ketones function as dual H-bond donor/acceptor moieties, in contrast to trifluoromethyl ketones which serve only as weak H-bond acceptors. The CF₂H group is an H-bond donor that is also lipophilic, a combination described as unique and valuable within drug discovery. This dual capacity enables DFMKs to engage in complementary hydrogen-bond networks at protein active sites that TFMKs cannot participate in [1]. This structural feature is intrinsic to 2,2-difluoro-1-(4-methylphenyl)ethanone by virtue of its CHF₂ substituent.

Molecular Recognition Hydrogen Bonding Medicinal Chemistry

Dihydroorotase Inhibition: Documented but Weak Biological Activity Informing Target Triage

2,2-Difluoro-1-(4-methylphenyl)ethanone was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at a concentration of 10 µM at pH 7.37, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 µM) [1]. This weak inhibitory activity indicates that the compound is not a potent dihydroorotase inhibitor, a finding that is itself informative for target triage. The compound's entry in the ChEMBL database (CHEMBL2345705) further records antiproliferative evaluation against human MCF7 breast cancer cells via MTT assay (72 h), though quantitative IC₅₀ values from that specific dataset require direct consultation of the primary publication [2].

Enzyme Inhibition Dihydroorotase Target Triage

Synthetic Versatility: Difluoroenolate and Difluorocarbene Chemistry Distinct from Trifluoromethyl and Non-Fluorinated Ketones

The α,α-difluoro ketone motif enables synthetic transformations that are inaccessible or inefficient with trifluoromethyl or non-fluorinated counterparts. Deprotonation of α,α-difluoromethyl ketones using a catalytic organosuperbase and silane additive generates difluoroenolates that react with aldehydes to deliver α,α-difluoro-β-hydroxy ketones in high yields [1]. Additionally, 2-chloro-2,2-difluoroacetophenone—a derivative accessible from the target scaffold—acts as a non-ODS-based difluorocarbene precursor for difluoromethylation of phenol derivatives, yielding aryl difluoromethyl ethers in good yields [2]. The difluoromethyl ketone literature has been characterized as an "under-studied class of ketones which have great potential as useful building blocks for materials and drug design" [3], and the para-methyl substitution of 2,2-difluoro-1-(4-methylphenyl)ethanone provides an additional functionalization handle absent in the unsubstituted phenyl analog .

Synthetic Intermediate Difluoroenolate Building Block

2,2-Difluoro-1-(4-methylphenyl)ethanone (CAS 704-36-9): Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Resistance-Breaking Insecticide Lead Generation Targeting Mutant Acetylcholinesterase

The unique ability of the DFMK pharmacophore to inhibit both wild-type and G119S mutant Anopheles gambiae acetylcholinesterase at nanomolar concentrations—where trifluoromethyl ketones fail against the resistant mutant—positions 2,2-difluoro-1-(4-methylphenyl)ethanone as a rationally selected scaffold for generating resistance-breaking insecticide leads. The para-methyl substituent can be exploited for further SAR exploration, and the intermediate LogP (2.44) favours cuticular penetration in arthropod vectors. The Scaffold's slow, tight-binding kinetics (IC₅₀ = 25.1 nM for a representative DFMK against G119S AgAChE) offer prolonged target engagement [1].

Asymmetric Synthesis of Enantioenriched α,α-Difluoro-β-hydroxy and Chiral Alcohol Building Blocks

The high enantioselectivity achievable in asymmetric reduction of difluoromethyl ketones (97% ee demonstrated for the parent 2,2-difluoroacetophenone with Alpine-Borane) makes 2,2-difluoro-1-(4-methylphenyl)ethanone a strategic procurement choice for laboratories synthesizing chiral fluorinated alcohols, β-amino alcohols, or difluoromethylene-containing pharmaceutical intermediates. In contrast, the corresponding trifluoromethyl ketone is unsuitable for this application due to extremely slow reaction rates (45 days to 90% completion) and poor enantioselectivity (32% ee) [2].

Structure-Based Drug Design Exploiting Dual H-Bond Donor/Acceptor Pharmacophore

In medicinal chemistry programs where occupancy of hydrogen-bond donor/acceptor pharmacophore features is critical for target binding, 2,2-difluoro-1-(4-methylphenyl)ethanone provides the CHF₂ group that uniquely functions as both H-bond donor and acceptor—a property confirmed through computational analysis of the CF₂H moiety and absent in trifluoromethyl and non-fluorinated analogs. The para-methylphenyl scaffold further offers a defined hydrophobic surface amenable to structure-guided optimization and vector-based library enumeration [3].

Synthetic Intermediate for Difluoroalkylated Heterocycle and Bioisostere Construction

The α,α-difluoro ketone carbonyl of 2,2-difluoro-1-(4-methylphenyl)ethanone enables difluoroenolate generation under mild organosuperbase catalysis, facilitating condensation with aldehydes to access α,α-difluoro-β-hydroxy ketones. Through derivatization, the scaffold can also serve as a precursor to difluorocarbene reagents for aryl difluoromethyl ether synthesis. These transformations are mechanistically unavailable to the non-fluorinated and trifluoromethyl analogs, and the para-methylphenyl template provides a synthetic handle absent in simpler difluoromethyl aryl ketones such as 2,2-difluoroacetophenone [4][5].

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